molecular formula C19H17NO3 B15178194 3-Butenenitrile, 2-(acetyloxy)-3-methyl-4-(3-phenoxyphenyl)-, (R-(E))- CAS No. 99603-88-0

3-Butenenitrile, 2-(acetyloxy)-3-methyl-4-(3-phenoxyphenyl)-, (R-(E))-

Cat. No.: B15178194
CAS No.: 99603-88-0
M. Wt: 307.3 g/mol
InChI Key: RJAJKUZEMMNCCE-VUVZNRFTSA-N
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Description

3-Butenenitrile, 2-(acetyloxy)-3-methyl-4-(3-phenoxyphenyl)-, (R-(E))- is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a butenenitrile group, an acetyloxy group, a methyl group, and a phenoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butenenitrile, 2-(acetyloxy)-3-methyl-4-(3-phenoxyphenyl)-, (R-(E))- typically involves multiple steps, including the formation of the butenenitrile backbone, the introduction of the acetyloxy group, and the attachment of the phenoxyphenyl group. Common reagents used in these reactions include acetic anhydride, phenol derivatives, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

3-Butenenitrile, 2-(acetyloxy)-3-methyl-4-(3-phenoxyphenyl)-, (R-(E))- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The phenoxyphenyl group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

3-Butenenitrile, 2-(acetyloxy)-3-methyl-4-(3-phenoxyphenyl)-, (R-(E))- has various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Butenenitrile, 2-(acetyloxy)-3-methyl-4-(3-phenoxyphenyl)-, (R-(E))- involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-Butenenitrile, 2-(acetyloxy)-3-methyl-4-(3-phenylphenyl)-: Similar structure but with a phenyl group instead of a phenoxyphenyl group.

    3-Butenenitrile, 2-(acetyloxy)-3-methyl-4-(4-phenoxyphenyl)-: Similar structure but with a different position of the phenoxy group.

Uniqueness

The uniqueness of 3-Butenenitrile, 2-(acetyloxy)-3-methyl-4-(3-phenoxyphenyl)-, (R-(E))- lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

99603-88-0

Molecular Formula

C19H17NO3

Molecular Weight

307.3 g/mol

IUPAC Name

[(E,1R)-1-cyano-2-methyl-3-(3-phenoxyphenyl)prop-2-enyl] acetate

InChI

InChI=1S/C19H17NO3/c1-14(19(13-20)22-15(2)21)11-16-7-6-10-18(12-16)23-17-8-4-3-5-9-17/h3-12,19H,1-2H3/b14-11+/t19-/m0/s1

InChI Key

RJAJKUZEMMNCCE-VUVZNRFTSA-N

Isomeric SMILES

C/C(=C\C1=CC(=CC=C1)OC2=CC=CC=C2)/[C@H](C#N)OC(=O)C

Canonical SMILES

CC(=CC1=CC(=CC=C1)OC2=CC=CC=C2)C(C#N)OC(=O)C

Origin of Product

United States

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